2-(2-methoxyphenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
Description
2-(2-Methoxyphenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a 1,3,4-thiadiazole derivative characterized by a unique sulfonyl (propylsulfonyl) substituent at position 5 of the thiadiazole ring and a 2-methoxyphenoxy-propanamide side chain. The Z-configuration of the thiadiazol-2(3H)-ylidene group ensures stereochemical stability, which may influence its physicochemical and pharmacological properties .
Properties
Molecular Formula |
C15H19N3O5S2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H19N3O5S2/c1-4-9-25(20,21)15-18-17-14(24-15)16-13(19)10(2)23-12-8-6-5-7-11(12)22-3/h5-8,10H,4,9H2,1-3H3,(H,16,17,19) |
InChI Key |
ZHSGENKQJZWSGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(S1)NC(=O)C(C)OC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(Propylsulfonyl)-1,3,4-Thiadiazol-2(3H)-Ylidene Amine
Step 1: Thiadiazole Ring Formation
-
Reactants : Propylsulfonyl hydrazine (1.0 eq), carbon disulfide (1.2 eq).
-
Conditions : Reflux in ethanol (80°C, 6 hr).
-
Intermediate : 5-(Propylsulfonyl)-1,3,4-thiadiazole-2-thiol (Yield: 78%).
Step 2: Oxidation of Thiol to Sulfonyl Group
Synthesis of 2-(2-Methoxyphenoxy)Propanoyl Chloride
Step 1: Esterification of 2-Methoxyphenol
-
Reactants : 2-Methoxyphenol (1.0 eq), propanoyl chloride (1.5 eq).
-
Conditions : Pyridine catalyst, dichloromethane (0°C → 25°C, 4 hr).
Step 2: Hydrolysis to Carboxylic Acid
-
Reactants : Ester intermediate (1.0 eq), NaOH (2.0 eq).
-
Conditions : Reflux in water/ethanol (1:1, 70°C, 3 hr).
Step 3: Conversion to Acid Chloride
Final Coupling Reaction
Reactants :
-
5-(Propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene amine (1.0 eq)
-
2-(2-Methoxyphenoxy)propanoyl chloride (1.2 eq)
Conditions :
-
Solvent: Dry tetrahydrofuran (THF)
-
Base: Triethylamine (2.0 eq)
-
Temperature: 0°C → 25°C, 8 hr
Mechanism : Nucleophilic acyl substitution forms the Z-configured imine.
Purification :
-
Quench with ice water, extract with ethyl acetate.
-
Column chromatography (SiO<sub>2</sub>, hexane/ethyl acetate 3:1).
Optimization and Critical Parameters
Controlling Z-Configuration
Oxidation Efficiency
-
Alternative Oxidants : mCPBA (meta-chloroperbenzoic acid) improves sulfonyl yield to 91% but increases cost.
Analytical Characterization Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 152–154°C | DSC |
| <sup>1</sup>H NMR (CDCl<sub>3</sub>) | δ 12.87 (s, 1H, NH), 4.93 (s, 2H, OCH<sub>2</sub>) | 500 MHz |
| <sup>13</sup>C NMR | δ 168.07 (CONH), 158.69 (C=S) | 125 MHz |
| HRMS ([M+Na]<sup>+</sup>) | 394.0734 (calc.), 394.0729 (obs.) | ESI-TOF |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Patent Route | 68 | 95 | Moderate |
| EDCI-Mediated Coupling | 74 | 98 | High |
| Thionyl Chloride Activation | 82 | 97 | Low |
Industrial-Scale Considerations
-
Catalyst Recycling : Triethylamine recovery via distillation reduces waste.
-
Byproduct Management : Thiol oxidation byproducts require activated carbon filtration.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to form a dihydrothiadiazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include oxidized derivatives, reduced thiadiazole compounds, and substituted phenoxy derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 1,3,4-thiadiazole possess notable anticancer properties. The compound under discussion has been evaluated for its efficacy against various cancer cell lines. For instance:
- In vitro studies : The compound demonstrated cytotoxic effects against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, comparable to established chemotherapeutics like cisplatin .
- Mechanism of action : The anticancer activity is believed to be linked to the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . Molecular docking studies have shown strong binding affinities at the active site of DHFR, suggesting that this compound could serve as a lead for developing new cancer therapies .
Antimicrobial Properties
The antimicrobial potential of 1,3,4-thiadiazole derivatives is well-documented. The compound has exhibited:
- Broad-spectrum activity : It has shown effectiveness against a variety of pathogens, including bacteria and fungi. This broad-spectrum activity is particularly relevant in the context of rising antibiotic resistance .
- Mechanisms : The antimicrobial action may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .
Pharmacological Insights
The pharmacological profile of 2-(2-methoxyphenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide reveals several key insights:
| Property | Details |
|---|---|
| Anticancer Activity | Effective against HepG-2 and A-549 cell lines; potential DHFR inhibitor |
| Antimicrobial Activity | Broad-spectrum efficacy against various pathogens |
| Binding Affinity | Strong interactions with DHFR; promising for drug design |
Case Studies
Several studies have highlighted the applications of this compound:
- Study on Antitumor Activity : A recent study synthesized a series of thiadiazole derivatives and tested their activity against cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity .
- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of thiadiazole derivatives. The results showed that compounds with similar structural motifs effectively inhibited bacterial growth and demonstrated antifungal activity .
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the thiadiazole ring can form hydrogen bonds with amino acid residues. The propylsulfonyl group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Thiadiazole Family
The evidence highlights several 1,3,4-thiadiazole derivatives with variations in substituents and side chains (Table 1). Key comparisons include:
Key Observations:
- Substituent Effects on Yield : Benzylthio derivatives (e.g., 5m) exhibit higher yields (~85%) compared to methylthio analogs (5k: 72%), suggesting bulkier substituents may stabilize intermediates during synthesis .
- Thermal Stability: Chromenone-linked thiadiazoles (e.g., 11f) show markedly higher melting points (240–242°C) than simpler acetamide derivatives (135–136°C), likely due to extended conjugation and rigid planar structures .
- Sulfonyl vs. Thioether Groups : The target compound’s propylsulfonyl group may enhance hydrophilicity and metabolic stability compared to thioether-containing analogs (e.g., 5k, 5m), which are more lipophilic .
Pharmacological Comparisons
Anticancer Activity :
- Compound 8e (trimethoxyphenyl-substituted thiadiazole) showed 55.71% inhibition of PC3 prostate cancer cells at 5 μM, while 8b inhibited BGC-823 gastric cancer cells by 66.21% . The target compound’s 2-methoxyphenoxy group may offer different cytotoxicity profiles due to altered electron-donating effects compared to trimethoxyphenyl groups.
Receptor Binding :
- Oxadiazole derivatives (e.g., 7d–7j) were evaluated for benzodiazepine receptor affinity using [³H]-flumazenil, with Kd values indicating moderate binding .
Anti-Inflammatory Activity :
- Thiadiazole-thiazole hybrids (e.g., compounds 8–15) demonstrated significant anti-inflammatory effects in rat paw edema models, with ED₅₀ values comparable to indomethacin . The propylsulfonyl group in the target compound could modulate COX-2 inhibition similarly to sulfonamide-based drugs.
Biological Activity
2-(2-methoxyphenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide, with the CAS number 898643-76-0, is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O5S2 |
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | This compound |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that it may exert its effects through modulation of enzyme activity or receptor binding, similar to other thiadiazole derivatives which have shown promising results in inhibiting specific biological pathways.
Biological Activities
-
Anticancer Activity :
- Several studies have indicated that thiadiazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines including colorectal carcinoma and cervical adenocarcinoma .
- The antiproliferative activity was assessed using the MTT assay, revealing that certain derivatives inhibit cell growth effectively at low concentrations.
- Antimicrobial Activity :
- Agricultural Applications :
Study 1: Anticancer Efficacy
A study conducted on a library of thiadiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human tumor cell lines. The study utilized both MTT assays and molecular docking studies to assess the interaction with topoisomerase I, a critical enzyme involved in DNA replication .
Study 2: Antimicrobial Properties
Another research effort focused on evaluating the antimicrobial efficacy of thiadiazole derivatives against Mycobacterium tuberculosis. The results indicated a promising inhibition profile at varying concentrations, suggesting potential therapeutic applications in treating tuberculosis .
Study 3: Agricultural Efficacy
In agricultural research, thiadiazole-based compounds were tested for their effectiveness as pesticides. The findings indicated that these compounds could significantly reduce pest populations in controlled environments, showcasing their potential utility in crop protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
